molecular formula C6H6O3 B077410 Furfuryl formate CAS No. 13493-97-5

Furfuryl formate

Cat. No.: B077410
CAS No.: 13493-97-5
M. Wt: 126.11 g/mol
InChI Key: FPRQARNPKWVCNI-UHFFFAOYSA-N
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Description

Furfuryl formate, also known as 2-Furylmethyl formate or Furfuryl methanoate, is an organic compound with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol . It is a derivative of furfural and is characterized by its pleasant odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl formate can be synthesized through the esterification of furfuryl alcohol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of furfural in the presence of formic acid. This process involves the use of bifunctional catalysts, such as copper-silver bimetallic electrocatalysts, which optimize the adsorption of intermediates and reduce the energy barriers of rate-determining steps . The reaction is carried out in an electrolyzer at ultra-low voltage, achieving high faradaic efficiency for the coproduction of furfuryl alcohol and formate .

Chemical Reactions Analysis

Types of Reactions: Furfuryl formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce furfural and formic acid.

    Reduction: It can be reduced to furfuryl alcohol and formic acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield furfuryl alcohol and formic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.

Major Products:

    Oxidation: Furfural and formic acid.

    Reduction: Furfuryl alcohol and formic acid.

    Hydrolysis: Furfuryl alcohol and formic acid.

Scientific Research Applications

Furfuryl formate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of furfuryl formate involves its interaction with molecular targets and pathways in biological systems. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. In catalytic reactions, this compound acts as a substrate that undergoes transformation through adsorption on the catalyst surface, followed by reaction with intermediates to form the desired products .

Comparison with Similar Compounds

Furfuryl formate can be compared with other similar compounds, such as:

    Furfuryl alcohol: Both compounds are derived from furfural, but furfuryl alcohol is primarily used as a monomer in the production of resins and polymers.

    Furfural: While furfural is a precursor to this compound, it is also used in the production of various chemicals, including solvents and flavoring agents.

    Ethyl formate: Similar to this compound, ethyl formate is used as a flavoring agent and solvent, but it has a different molecular structure and properties.

Uniqueness: this compound is unique due to its dual functionality as both an ester and a furan derivative. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

furan-2-ylmethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRQARNPKWVCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878890
Record name 2-Furanmethanol, formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Ethereal aroma
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.165-1.171 (20°)
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13493-97-5
Record name Furfuryl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13493-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013493975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanmethanol, 2-formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L99DDQ762
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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